molecular formula C9H13ClN2O3 B6187483 2-[4-(cyclopropylmethoxy)-1H-pyrazol-1-yl]acetic acid hydrochloride CAS No. 2639417-72-2

2-[4-(cyclopropylmethoxy)-1H-pyrazol-1-yl]acetic acid hydrochloride

Cat. No.: B6187483
CAS No.: 2639417-72-2
M. Wt: 232.7
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Description

: This step involves linking the formed pyrazole to acetic acid, creating the acetic acid ester.

  • Hydrochloride Formation

    : The final step is the conversion of the compound into its hydrochloride salt form through treatment with hydrochloric acid.

  • Industrial production methods often scale these reactions with optimizations to ensure purity, yield, and cost-effectiveness.

    Preparation Methods

    : The synthesis of 2-[4-(cyclopropylmethoxy)-1H-pyrazol-1-yl]acetic acid hydrochloride typically involves several key steps:

    • Initial Cyclopropylmethoxylation

      : This step involves the reaction of cyclopropylmethanol with a suitable reagent, forming the cyclopropylmethoxy group.

    • Pyrazole Formation

      : The next step is the creation of the pyrazole ring through the condensation of hydrazine and a 1,3-dicarbonyl compound.

    Chemical Reactions Analysis

    : 2-[4-(Cyclopropylmethoxy)-1H-pyrazol-1-yl]acetic acid hydrochloride undergoes several types of chemical reactions:

    • Oxidation

      : This compound can undergo oxidation reactions, typically requiring oxidizing agents such as potassium permanganate or chromium trioxide, resulting in oxidized derivatives.

    • Reduction

      : Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the reduction of specific functional groups within the molecule.

    • Substitution

      : The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halides and nucleophiles.

    Scientific Research Applications

    : 2-[4-(Cyclopropylmethoxy)-1H-pyrazol-1-yl]acetic acid hydrochloride serves various roles in scientific research:

    • Chemistry

      : It is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.

    • Biology

      : It acts as a tool compound to study biological pathways, particularly those involving pyrazole derivatives.

    • Medicine

      : It holds potential as a precursor for drug development, particularly for designing compounds with enhanced pharmacological properties.

    • Industry

      : Its unique chemical properties make it useful in manufacturing processes, including the synthesis of materials with specialized characteristics.

    Mechanism of Action

    : The mechanism of action of 2-[4-(Cyclopropylmethoxy)-1H-pyrazol-1-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, influencing their activity and altering biochemical pathways. This interaction can lead to various effects, including modulation of signaling pathways, inhibition of enzymatic activity, or activation of specific receptors.

    Comparison with Similar Compounds

    : When compared with other similar compounds, such as other pyrazole derivatives, 2-[4-(cyclopropylmethoxy)-1H-pyrazol-1-yl]acetic acid hydrochloride stands out due to its unique cyclopropylmethoxy group. This distinct structural feature imparts unique reactivity and binding properties, making it a valuable tool in scientific research. Similar compounds include:

    • Pyrazole

      : A basic structure lacking the acetic acid and cyclopropylmethoxy groups.

    • 1-Methylpyrazole

      : Contains a methyl group instead of a cyclopropylmethoxy group.

    • 4-Aminopyrazole

      : Features an amino group at the fourth position, differing significantly in reactivity.

    These comparisons highlight the unique aspects of this compound, underlining its significance in research and development.

    Properties

    CAS No.

    2639417-72-2

    Molecular Formula

    C9H13ClN2O3

    Molecular Weight

    232.7

    Purity

    0

    Origin of Product

    United States

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